Carbazole-2-acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57411-94-6 |
|---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(9H-carbazol-2-yl)acetonitrile |
InChI |
InChI=1S/C14H10N2/c15-8-7-10-5-6-12-11-3-1-2-4-13(11)16-14(12)9-10/h1-6,9,16H,7H2 |
InChI Key |
YPQDYLVBFTWIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Carbazole-2-acetonitrile Synthesis
The construction of the this compound molecule can be approached through several synthetic routes, each with its own advantages and considerations. These methods primarily focus on the formation of the acetonitrile (B52724) moiety on a pre-existing carbazole (B46965) core or the construction of the carbazole ring system with the acetonitrile group already in place.
A plausible and widely utilized method for the synthesis of this compound involves a two-step sequence initiated by a Knoevenagel condensation. This approach typically starts with a carbazole-2-carboxaldehyde precursor. The Knoevenagel condensation of this aldehyde with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid, yields an α,β-unsaturated cyanoacrylic acid derivative. Subsequent decarboxylation of this intermediate affords the desired this compound.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. nih.gov For instance, the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with cyanoacetic acid has been reported to produce (E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid. rsc.org A similar reaction with carbazole-2-carboxaldehyde would be expected to proceed under basic conditions, often using a weak base like piperidine (B6355638) or an alkali hydroxide. nih.govrsc.org
The subsequent decarboxylation of the resulting 2-cyano-3-(9H-carbazol-2-yl)acrylic acid can be achieved through heating, sometimes in the presence of a catalyst. Copper-based catalysts have been shown to be effective in promoting the decarboxylation of similar diaryl acrylic acids. researchgate.net
Table 1: Key Steps in the Knoevenagel Condensation Approach to this compound
| Step | Reaction | Reactants | Key Reagents/Conditions | Product |
| 1 | Knoevenagel Condensation | Carbazole-2-carboxaldehyde, Cyanoacetic acid | Piperidine or other base, Reflux | 2-Cyano-3-(9H-carbazol-2-yl)acrylic acid |
| 2 | Decarboxylation | 2-Cyano-3-(9H-carbazol-2-yl)acrylic acid | Heat, optionally with a copper catalyst | This compound |
The synthesis of this compound can also be achieved through the derivatization of suitable carbazole precursors. A common precursor is carbazole-2-carboxaldehyde, which can be synthesized via methods like the Vilsmeier-Haack reaction on a carbazole core.
Once carbazole-2-carboxaldehyde is obtained, its conversion to this compound can be envisioned through various multi-step sequences. For example, reduction of the aldehyde to the corresponding alcohol, followed by conversion to a halide (e.g., using thionyl chloride or phosphorus tribromide), and subsequent nucleophilic substitution with a cyanide salt (e.g., sodium or potassium cyanide) would yield the target molecule.
Another potential route involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile. However, this method is more commonly applied to aromatic aldehydes and its efficiency for carbazole derivatives would require specific investigation.
Transition metal-catalyzed reactions offer powerful tools for the construction of carbazole frameworks and the introduction of functional groups. organic-chemistry.orgwikipedia.org While direct transition metal-catalyzed cyanomethylation of a carbazole C-H bond at the 2-position is not a commonly reported method, related cross-coupling strategies can be employed.
For instance, a palladium-catalyzed cross-coupling reaction could be utilized to form the carbazole ring system with the acetonitrile group already present on one of the precursors. A palladium-catalyzed tandem C-H functionalization and C-N bond formation has been reported for the synthesis of carbazoles from biaryl amides. nih.govmit.edu A suitably substituted precursor containing a cyanomethyl group could potentially be used in such a reaction to generate this compound.
Furthermore, palladium and copper co-catalyzed one-pot reactions of 2-allyl-3-iodo-1-tosyl-1H-indoles and terminal alkynes have been shown to efficiently afford carbazoles. nih.gov Adapting such a methodology with precursors bearing the necessary functionalities could provide a convergent route to this compound.
Functionalization and Derivatization
Once this compound is synthesized, it can be further functionalized to generate a diverse range of derivatives. The carbazole nitrogen and the aromatic rings are the primary sites for such modifications.
The nitrogen atom of the carbazole ring is readily alkylated to introduce various substituents. This is a common and straightforward functionalization step. The reaction typically involves deprotonation of the carbazole nitrogen with a base, such as sodium hydride, potassium carbonate, or potassium hydroxide, followed by reaction with an alkyl halide. nih.gov Microwave irradiation has been shown to significantly accelerate this reaction. researchgate.net
A wide variety of alkyl groups can be introduced, including simple alkyl chains, benzyl (B1604629) groups, and more complex functionalized moieties. The choice of solvent and base can influence the reaction efficiency and selectivity, particularly in cases where other reactive functional groups are present.
The carbazole ring system is electron-rich and susceptible to electrophilic aromatic substitution reactions. nih.govlibretexts.org The introduction of the electron-withdrawing acetonitrile group at the 2-position will influence the regioselectivity of subsequent substitutions. Generally, in the absence of strong directing groups, electrophilic substitution on the carbazole ring occurs at the 3, 6, and 8 positions. The presence of the cyanomethyl group at the 2-position is expected to direct incoming electrophiles to the positions meta to it, such as the 4- and 7-positions, and potentially the 5- and 8-positions, depending on the reaction conditions and the nature of the electrophile. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. youtube.comsigmaaldrich.com For instance, Friedel-Crafts acylation of 3,6-disubstituted-9H-carbazoles has been shown to occur at the 1- and 8-positions. researchgate.net
Table 2: Examples of N-Alkylation and Potential Aromatic Substitution Reactions of this compound
| Reaction | Reagents | Potential Product(s) |
| N-Ethylation | Ethyl iodide, K2CO3, Acetone | 9-Ethyl-9H-carbazol-2-yl)acetonitrile |
| N-Benzylation | Benzyl bromide, NaH, DMF | (9-Benzyl-9H-carbazol-2-yl)acetonitrile |
| Nitration | HNO3, H2SO4 | Nitro-substituted (9H-carbazol-2-yl)acetonitrile |
| Bromination | Br2, Acetic acid | Bromo-substituted (9H-carbazol-2-yl)acetonitrile |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Acetyl-substituted (9H-carbazol-2-yl)acetonitrile |
Flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, are often incorporated into molecules to improve solubility, modify pharmacokinetic properties, or to act as spacers in more complex molecular architectures. nih.govchempep.combiochempeg.combroadpharm.comprecisepeg.com The introduction of such linkers to this compound can be achieved through various synthetic strategies.
One common approach is to first N-alkylate the carbazole with a bifunctional linker. For example, reacting this compound with a dibromoalkane in the presence of a base can introduce a bromoalkyl chain at the nitrogen atom. researchgate.net This terminal bromide can then be used for further coupling reactions, such as reaction with a PEG-alcohol to form an ether linkage.
Alternatively, a PEGylated alkyl halide can be directly used as the alkylating agent in the N-alkylation reaction. The choice of the linker length and composition can be tailored to achieve the desired properties of the final molecule. These flexible linkers are particularly useful in the design of molecules for biological applications and in the construction of functional polymers and materials.
Polymerization of this compound Derivatives
The polymerization of carbazole monomers, including derivatives functionalized with an acetonitrile group, typically proceeds through the coupling of carbazole units. This can be achieved through various methods that facilitate the formation of bonds between the carbazole rings, leading to the creation of a conjugated polymer backbone. The choice of polymerization technique can significantly influence the properties of the resulting polymer, such as its molecular weight, solubility, and solid-state morphology.
Chemical oxidative polymerization is a widely employed method for the synthesis of polycarbazoles and their derivatives. This technique involves the use of chemical oxidizing agents to initiate the polymerization of the carbazole monomer. Common oxidizing agents include ferric chloride (FeCl₃), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and ceric ammonium nitrate (B79036) (CAN). researchgate.netvot.plmdpi.com The polymerization is typically carried out in an organic solvent, such as acetonitrile or chloroform (B151607). researchgate.netmdpi.com
The general mechanism of oxidative polymerization involves the oxidation of the carbazole monomer to a radical cation. These radical cations then couple to form dimers, which are further oxidized and coupled to form longer polymer chains. The properties of the resulting polymer, such as conductivity and solubility, are highly dependent on the reaction conditions, including the choice of oxidant, solvent, and temperature. mdpi.com
While specific studies on the chemical oxidative polymerization of this compound are not extensively detailed in the reviewed literature, the principles of this method as applied to other carbazole derivatives provide a foundational understanding. For instance, the polymerization of N-substituted carbazoles has been successfully achieved using CAN in acetonitrile. scispace.com Similarly, unsubstituted carbazole has been polymerized using FeCl₃ in chloroform to yield a green precipitate of polycarbazole. nih.gov It is anticipated that similar conditions could be adapted for the polymerization of this compound.
Table 1: Examples of Chemical Oxidative Polymerization of Carbazole Derivatives This table is illustrative of general techniques for carbazole polymerization, as specific data for this compound was not available in the reviewed literature.
| Monomer | Oxidizing Agent | Solvent | Polymerization Conditions | Resulting Polymer | Reference |
| Carbazole | Ferric Chloride (FeCl₃) | Chloroform | Room Temperature, 24 h | Green Precipitate | nih.gov |
| Carbazole | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Room Temperature, 6-8 h | Polycarbazole Film | mdpi.com |
| N-vinylcarbazole | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Not Specified | Poly(N-vinylcarbazole) Powder | scispace.com |
Electrochemical polymerization offers a high degree of control over the deposition of polymer films onto conductive substrates. This method involves the anodic oxidation of the monomer in an electrolyte solution, leading to the formation of a polymer film directly on the electrode surface. The thickness, morphology, and properties of the film can be precisely controlled by adjusting electrochemical parameters such as the applied potential, current density, and the number of polymerization cycles.
The electrochemical polymerization of a closely related compound, 3-(9H-carbazol-9-yl)propanenitrile, has been studied in detail. In this process, the monomer is dissolved in an acetonitrile solution containing a supporting electrolyte, such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF₄). The polymerization is then carried out by repeatedly cycling the potential applied to a platinum or indium tin oxide (ITO) electrode. mdpi.com This process results in the formation of a durable and electroactive polymer film on the electrode surface.
The resulting poly(3-(9H-carbazol-9-yl)propanenitrile) film exhibits interesting electrochromic properties, changing color from transparent in its neutral state to green in its oxidized state. mdpi.com The polymer was found to be soluble in common organic solvents and possessed a moderate electrical conductivity. mdpi.com These findings suggest that electrochemical polymerization is a viable and effective method for producing functional polymer films from nitrile-substituted carbazole derivatives.
Table 2: Electrochemical Polymerization and Properties of a Nitrile-Substituted Polycarbazole Derivative
| Monomer | 3-(9H-carbazol-9-yl)propanenitrile |
| Polymerization Conditions | |
| Method | Cyclic Voltammetry |
| Electrode | Platinum (Pt) or Indium Tin Oxide (ITO) |
| Solvent | Acetonitrile (ACN) |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF₄) |
| Monomer Concentration | 25 mM |
| Scan Rate | 250 mV/s |
| Resulting Polymer Properties | |
| Polymer Name | Poly(3-(9H-carbazol-9-yl)propanenitrile) |
| Molecular Weight (Mw) | 37,900 g/mol |
| Conductivity | 1.62 x 10⁻⁴ S/cm |
| Solubility | Soluble in DMSO, THF, NMP, DMAC |
| Electrochromic Properties | Green in oxidized state, high transmittance in neutral state |
| Reference | mdpi.com |
Interfacial polymerization is a technique that occurs at the interface of two immiscible liquids. This method has been successfully applied to the synthesis of polycarbazole with controlled morphology. nih.gov In a typical interfacial polymerization of carbazole, the monomer is dissolved in an organic solvent (e.g., dichloromethane), which is then brought into contact with an aqueous solution containing an oxidizing agent, such as ammonium persulfate. vot.pl The polymerization reaction takes place at the liquid-liquid interface, leading to the formation of a polymer film.
This technique offers the advantage of producing polymers with unique morphologies, such as hollow microspheres. vot.pl The formation of these structures is believed to be templated by micelles of the monomer that form at the interface. The size and shape of the resulting polymer nanostructures can be influenced by reaction conditions such as temperature, stirring rate, and monomer concentration. While specific reports on the interfacial polymerization of this compound were not found in the reviewed literature, this method holds promise for the synthesis of nanostructured polymers from this and other carbazole derivatives.
The control of polymer morphology at the nanoscale is crucial for optimizing the performance of materials in various applications. For polycarbazoles, several strategies have been developed to control the formation of specific nanostructures during polymerization. As mentioned previously, interfacial polymerization is a powerful tool for generating hollow microspheres of polycarbazole. vot.pl
The formation of these hollow spheres is attributed to the polymerization occurring within monomer micelles that act as soft templates at the interface of the two immiscible solvents. vot.pl The agitation of the reaction mixture, either mechanically or thermally, promotes the formation of these micelles. This approach allows for the bulk synthesis of polycarbazole with a controlled spherical morphology, which is a significant advantage over electrochemical methods that are typically limited to thin film deposition. vot.pl
While the direct application of these techniques to this compound has yet to be reported, the principles of morphology control through methods like interfacial polymerization provide a clear pathway for future research. The ability to create well-defined nanostructures, such as nanotubes and hollow spheres, from carbazole-based polymers opens up possibilities for their use in advanced applications where high surface area and specific structural features are required.
Advanced Spectroscopic and Electrochemical Characterization Studies
Spectroscopic Analysis Techniques
Spectroscopic analysis is fundamental to elucidating the structural and electronic characteristics of carbazole-based molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of carbazole (B46965) derivatives. In the ¹H NMR spectrum of carbazole, characteristic signals for the aromatic protons are observed. For instance, in a CDCl₃ solvent, the protons at positions 3 and 6 (H₃,₆) typically appear around 7.1 ppm, protons at positions 1 and 8 (H₁,₈) around 7.3 ppm, and protons at positions 2 and 7 (H₂,₇) around 7.4 ppm. The N-H proton of the pyrrole (B145914) nucleus gives a signal around 8.0 ppm. researchgate.net The ¹³C NMR spectrum in CDCl₃ shows signals for the carbazole carbon skeleton at approximately 139 ppm (C₉ₐ), 125 ppm (C₃,₆), 123 ppm (C₄ₐ,₄♭), 120 ppm (C₄,₇), and 110 ppm (C₁,₈). researchgate.net Substitution on the carbazole ring, as in Carbazole-2-acetonitrile, leads to predictable shifts in these signals, allowing for precise structural determination.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Carbazole and its derivatives typically exhibit strong absorption in the UV region. The UV-Vis spectrum of carbazole shows prominent absorption peaks, with the highest absorbance generally observed around 291 nm, and minor peaks at approximately 323 nm and 333 nm. scholarena.com These absorptions are attributed to π-π* electronic transitions within the conjugated system. rsc.orgemu.edu.tr The introduction of an acetonitrile (B52724) group at the 2-position can influence the electronic structure and thus shift the absorption maxima. Studies on various carbazole derivatives have shown that absorption spectra can be influenced by solvent polarity, although the π-π* transitions are often relatively unaffected. emu.edu.trmdpi.com For instance, carbazole-based dyes have been observed to have three main absorption peaks in the range of 240-365 nm. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of carbazole shows a characteristic N-H stretching frequency at around 3419 cm⁻¹. researchgate.net Other significant peaks include C-N stretching at approximately 1450 cm⁻¹ and out-of-plane N-H bending at 727 cm⁻¹. researchgate.net Aromatic C-H stretching is typically observed around 3051 cm⁻¹. researchgate.net For this compound, an additional characteristic peak for the nitrile (C≡N) group would be expected, typically in the range of 2220-2260 cm⁻¹.
Mass Spectrometry (MS) Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. The electron ionization mass spectrum of carbazole shows a prominent molecular ion peak corresponding to its molecular weight. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition of the molecule. rsc.org
| Technique | Typical Observations for Carbazole Core |
| ¹H NMR | Aromatic protons (7.1-7.5 ppm), N-H proton (~8.0 ppm). researchgate.net |
| ¹³C NMR | Aromatic carbons (110-140 ppm). researchgate.net |
| UV-Vis | Absorption maxima ~291 nm, 323 nm, 333 nm. scholarena.comnist.gov |
| FTIR | N-H stretch (~3419 cm⁻¹), C-N stretch (~1450 cm⁻¹), Aromatic C-H stretch (~3051 cm⁻¹). researchgate.net |
| Mass Spec | Molecular ion peak corresponding to the molecular weight. nist.gov |
Electrochemical Characterization
Electrochemical methods are vital for understanding the redox properties and electronic energy levels of carbazole compounds, which are critical for their performance in electronic devices.
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are the primary techniques used for this purpose. These studies are often conducted in an organic solvent like acetonitrile, with a supporting electrolyte such as tetraethylammonium (B1195904) chloride (TEACl) or lithium perchlorate. iieta.orgmdpi.comiieta.org
Cyclic voltammetry is used to investigate the oxidation and reduction processes of carbazole derivatives. Many carbazole compounds exhibit reversible or quasi-reversible oxidation peaks, indicating the formation of stable radical cations. iieta.org The oxidation of the carbazole moiety is a key process, and the potential at which this occurs can be tuned by introducing electron-donating or electron-withdrawing substituents. nsf.gov For some carbazole derivatives, a single reversible oxidative peak may be observed, which can be attributed to two sequential electron transfer steps (an EE scheme). iieta.orgiieta.orgresearchgate.net The reduction process can be more complex and may proceed through an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. iieta.orgiieta.org The substitution of labile positions on the carbazole ring with electron-withdrawing groups can increase the reduction potential. rsc.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial parameters for organic electronic materials. These can be estimated from cyclic voltammetry data. The HOMO energy level is typically calculated from the onset oxidation potential. researchgate.net The LUMO energy level can then be determined by adding the optical band gap (obtained from the onset of the absorption spectrum) to the HOMO energy level. sci-hub.st For a series of 3,6-diaryl-N-hexylcarbazoles, the HOMO levels were found to vary between -5.67 eV and -6.02 eV, depending on the nature of the aryl substituent. sci-hub.st The LUMO levels for these compounds ranged from -2.48 eV to -3.55 eV. sci-hub.st Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental findings and provide a deeper understanding of the electronic structure. nih.govnankai.edu.cn
| Parameter | Method of Determination | Significance |
| HOMO Level | Calculated from the onset oxidation potential in Cyclic Voltammetry. researchgate.net | Relates to the electron-donating ability and ionization potential. |
| LUMO Level | Determined from the HOMO level and the optical band gap (from UV-Vis). sci-hub.st | Relates to the electron-accepting ability and electron affinity. |
| Electrochemical Band Gap | Difference between the onset oxidation and reduction potentials. | Indicates the energy required to create an electron-hole pair. |
The electrochemical stability of carbazole derivatives and their corresponding polymers is essential for the long-term performance of devices. This is often assessed by subjecting the material to repeated cyclic voltammetry scans. A stable material will show minimal changes in its voltammogram over numerous cycles. The stability is influenced by the molecular structure; for example, substitution at the 3 and 6 positions of the carbazole ring can prevent irreversible dimerization upon oxidation, thus enhancing stability. nsf.gov Polycarbazoles, formed through electropolymerization, are known for their good electrochemical stability and have been investigated for applications such as supercapacitors. jecst.org The properties of these polymers, including their conductivity and stability, can be influenced by the conditions of electropolymerization, such as the choice of supporting electrolyte. jecst.org
Electronic, Optical, and Photophysical Investigations
Quantum Chemical and Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic and optical properties of carbazole-based materials, providing critical insights that guide molecular design. rsc.org Theoretical investigations are essential for understanding structure-property relationships and for rationalizing experimental observations.
DFT and its time-dependent extension, TD-DFT, are standard computational methods for investigating the geometric, electronic, and optical properties of carbazole (B46965) derivatives. rsc.orgrsc.org For molecules based on a Carbazole-2-carbonitrile (CCN) acceptor core, ground state geometries are typically optimized using DFT calculations, for instance, with the B3LYP functional and a 6-31G* basis set. nih.gov Following optimization, TD-DFT calculations are performed to probe the vertical electronic excitations from the ground state (S₀) to the lowest singlet (S₁) and triplet (T₁) excited states. nih.gov
These computational approaches are crucial for predicting key parameters such as absorption spectra, excitation energies, and the energy gap between singlet and triplet states (ΔE_ST), which is fundamental for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.orgnih.gov Theoretical studies on various carbazole derivatives have successfully used DFT to understand frontier molecular orbital distributions and their impact on material properties. nih.govsci-hub.stresearchgate.net For instance, in the design of new donor-acceptor-donor (D-A-D) monomers, DFT and TD-DFT methods have been employed to evaluate optoelectronic properties for applications in organic solar cells. researchgate.net
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic behavior of donor-acceptor molecules. In systems utilizing Carbazole-2-carbonitrile (CCN) as an acceptor, the LUMO is characteristically located on the CCN core, while the HOMO is distributed on the electron-donating moieties attached to it. nih.gov This spatial separation of the frontier molecular orbitals is a hallmark of charge-transfer type molecules and is essential for achieving a small ΔE_ST. rsc.orgnih.gov
The energy difference between the HOMO and LUMO levels, known as the energy gap, is a critical parameter that influences the optical and electronic properties of the material. researchgate.net DFT calculations can accurately predict these energy levels and the resulting gap. For a series of TADF emitters based on the CCN acceptor, TD-DFT calculations have been used to determine the ΔE_ST and the oscillator strength (f) of the S₀ → S₁ transition. nih.gov
| Compound | Calculated ΔEST (eV) | Calculated Oscillator Strength (f) |
|---|---|---|
| 3CzCCN | 0.12 | 0.0157 |
| 3MeCzCCN | 0.10 | 0.0151 |
| 3PhCzCCN | 0.07 | 0.0177 |
The calculated ΔE_ST values for these compounds are small (0.07-0.12 eV), which is a prerequisite for efficient reverse intersystem crossing (RISC) in TADF materials. nih.gov The moderate oscillator strengths suggest that high photoluminescence quantum yields are achievable if non-radiative decay pathways are minimized. nih.gov
Carbazole-2-acetonitrile is designed to function as an electron acceptor in donor-acceptor (D-A) type molecules. nih.gov The fusion of a carbazole unit with a benzonitrile (B105546) core creates the Carbazole-2-carbonitrile (CCN) acceptor, which possesses a lower electron-accepting ability compared to a simple benzonitrile acceptor. nih.gov This modification is strategic for developing deep-blue TADF emitters by narrowing the emission bandwidth that arises from strong charge transfer (CT) states. nih.gov
In D-A systems, photoexcitation often leads to an intramolecular charge transfer (ICT) from the donor to the acceptor moiety. beilstein-journals.org The properties of this CT state are highly sensitive to the surrounding environment, such as solvent polarity. In polar solvents, the CT state is stabilized, which can lead to a reduction in the energy gap between the singlet CT state (¹CT) and a local triplet excited state (³LE). spiedigitallibrary.org This modulation of the energy gap can activate or enhance TADF properties. spiedigitallibrary.org Studies on stable radical adducts of carbazole derivatives have also demonstrated the presence of distinct CT bands in their electronic spectra, which shift to the near-infrared region upon oxidation, indicating the formation of robust organic mixed-valence compounds. acs.org
Excited State Dynamics and Photoluminescence
The fate of the molecule following light absorption is dictated by its excited-state dynamics. Time-resolved spectroscopic techniques are indispensable for tracking these ultrafast processes, which include internal conversion, intersystem crossing, and fluorescence.
Transient absorption (TA) spectroscopy is a powerful technique for studying the excited-state dynamics of carbazole derivatives from femtosecond to microsecond timescales. mdpi.comrsc.org Upon photoexcitation, an initially prepared higher singlet state (Sₓ) typically undergoes rapid internal conversion (IC) on a sub-picosecond timescale to the first excited singlet state (S₁). mdpi.com
The S₁ state of carbazole compounds is characterized by distinct excited-state absorption (ESA) bands. For carbazole itself, these bands appear around 350 nm, 600 nm, and 1100 nm. mdpi.com The S₁ state can then decay via several pathways, including fluorescence and intersystem crossing (ISC) to the first excited triplet state (T₁). The T₁ state of carbazole has a characteristic absorption band centered at about 420 nm. mdpi.com
In donor-acceptor systems based on carbazole, TA experiments can reveal the dynamics of charge transfer. For example, in silylene-bridged carbazole-divinylbenzene compounds, femtosecond TA has been used to observe the formation of an ICT state, characterized as a radical ion pair, which occurs on a picosecond timescale following excitation. acs.org For related carbazole benzonitrile derivatives, TA spectroscopy has been used to monitor the different types of CT transitions and their dynamics. spiedigitallibrary.org
| Process | Species | Characteristic Wavelengths (nm) | Typical Timescale |
|---|---|---|---|
| Internal Conversion (IC) | Sx → S₁ | - | sub-ps |
| Vibrational Cooling | S₁ → S₁ | - | 8-20 ps |
| Excited State Absorption (ESA) | S₁ | ~350, ~600, ~1100 | 13-15 ns (lifetime) |
| Intersystem Crossing (ISC) | S₁ → T₁ | - | competes with fluorescence |
| Excited State Absorption (ESA) | T₁ | ~420 | μs (lifetime) |
Time-resolved fluorescence spectroscopy provides direct information about the lifetime of the excited singlet state and the presence of different emissive species. For simple carbazoles, the fluorescence quantum yield of the zero-point vibrational level is near unity, with S₁ lifetimes typically in the range of 7-15 ns in organic solvents. mdpi.comrsc.orgrsc.org
In the context of this compound-based TADF emitters, time-resolved fluorescence is crucial for confirming the TADF mechanism. Temperature-dependent decay profiles clearly demonstrate the presence of a prompt fluorescence component and a long-lived delayed component. nih.gov For example, the emitter 3CzCCN, which is based on the Carbazole-2-carbonitrile core, exhibits a long-delayed lifetime (τ_d) of 180 µs, which is characteristic of TADF originating from the efficient harvesting of triplet excitons. nih.gov Studies on related carbazole-benzonitrile derivatives using time-resolved photoluminescence have been instrumental in determining the rates of reverse intersystem crossing (k_RISC) and understanding how solvent polarity can activate the delayed fluorescence channel. spiedigitallibrary.org
Singlet and Triplet State Pathways and Lifetimes
The excited state dynamics of carbazole and its derivatives are characterized by the interplay between singlet and triplet states. Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). From this state, it can relax to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). mdpi.com The T₁ state can then return to the ground state through phosphorescence or non-radiative decay.
For the parent carbazole molecule in acetonitrile (B52724), the S₁ state has a lifetime of approximately 14.3 nanoseconds (ns). mdpi.com The triplet state (T₁) of carbazole in acetonitrile is significantly longer-lived, with a lifetime of about 7.5 to 10.3 microseconds (µs). mdpi.comaps.org The quantum yield for the formation of the triplet state from the singlet state for carbazole in acetonitrile is approximately 54%. mdpi.com
The quenching of excited states by molecular oxygen is a critical factor affecting their lifetimes. Both the singlet and triplet states of carbazole compounds in solution are strongly quenched by oxygen. mdpi.comresearchgate.net This process can lead to the formation of singlet oxygen, a reactive species. researchgate.net
Table 1: Representative Excited State Lifetimes and Quantum Yields for Carbazole in Acetonitrile
| Parameter | Value | Reference |
| Singlet State (S₁) Lifetime (τs) | 14.3 ns | mdpi.com |
| Triplet State (T₁) Lifetime (τt) | 7.5 - 10.3 µs | mdpi.comaps.org |
| Triplet Quantum Yield (Φt) | 54% | mdpi.com |
Note: The data in this table pertains to the parent carbazole molecule as specific data for this compound was not found in the reviewed literature.
Solvatochromism and Environmental Effects on Photophysics
Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a key feature of many carbazole derivatives, particularly those with a donor-acceptor structure. beilstein-journals.orgresearchgate.net This phenomenon arises from the differential solvation of the ground and excited states of the molecule. An increase in solvent polarity generally leads to a red-shift (bathochromic shift) in the fluorescence emission of carbazole derivatives, which is indicative of a more polar excited state. researchgate.netclockss.org
For the parent carbazole molecule, the Stokes shift, which is the difference between the absorption and emission maxima, increases slightly with solvent polarity. In n-heptane, the Stokes shift is around 193 cm⁻¹, while in acetonitrile, it increases to 614 cm⁻¹. mdpi.com This suggests a small increase in the dipole moment upon photoexcitation. mdpi.com
In A-π-D-π-A (acceptor-pi-donor-pi-acceptor) type carbazole derivatives, a prominent solvatochromic effect is often observed, with emission colors shifting significantly from nonpolar to polar solvents. researchgate.net For example, certain carbazole derivatives exhibit emission color changes from blue in hexane (B92381) to orange-red in dimethyl sulfoxide. researchgate.net Similarly, in a study of N-thienylcarbazoles, the fluorescence spectra in polar acetonitrile were red-shifted and broadened compared to those in cyclohexane, suggesting a charge transfer character in the excited singlet state. clockss.org
The introduction of a nitrile group, which is an electron-withdrawing group, at the 2-position of the carbazole donor is expected to induce intramolecular charge transfer (ICT) upon excitation, making this compound sensitive to the solvent environment. This ICT character would likely lead to a significant red-shift in its emission spectrum as the polarity of the solvent increases. Studies on pyridine-carbazole acrylonitrile (B1666552) derivatives have shown a bathochromic shift in absorption for the para-position of the pyridine (B92270) ring. mdpi.com
Table 2: Stokes Shift of Carbazole in Different Solvents
| Solvent | Solvent Polarity Parameter (Δf) | Stokes Shift (cm⁻¹) | Reference |
| n-Heptane | ~0 | 193 | mdpi.com |
| Tetrahydrofuran (THF) | ~0.21 | 486 | mdpi.com |
| Acetonitrile | ~0.31 | 614 | mdpi.com |
Note: The data in this table pertains to the parent carbazole molecule as specific data for this compound was not found in the reviewed literature.
Two-Photon Absorption Studies
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. sciengine.com This property is highly valuable for applications such as two-photon fluorescence microscopy, 3D data storage, and photodynamic therapy. sciengine.com
The 2PA cross-section (δ₂ₚₐ), measured in Goeppert-Mayer units (GM), is a key parameter that quantifies the efficiency of this process. Carbazole derivatives have been extensively studied as 2PA materials. The design of these molecules often involves creating a donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) structure to enhance the 2PA cross-section. sciengine.com
While specific 2PA data for this compound is not available in the reviewed literature, studies on related carbazole derivatives provide valuable insights. For instance, a carbazole derivative fused with an o-hydroxycinnamate platform, designed for two-photon uncaging, exhibited a 2PA cross-section of 8.9 GM at 750 nm. nih.gov In another study, quadrupolar organic compounds based on carbazole, BCSPC and BCPBC, showed 2PA cross-sections of 22 GM and 154 GM, respectively, in DMF at an excitation wavelength of 780 nm. sciengine.com Furthermore, multi-carbazole derivatives have been synthesized for two-photon absorption data storage, with one derivative showing a maximum 2PA cross-section of 55 GM at 750 nm when formulated as nanoparticles. researchgate.net
The presence of the electron-donating carbazole moiety and the electron-withdrawing acetonitrile group in this compound suggests that it could possess interesting 2PA properties due to the potential for intramolecular charge transfer upon excitation.
Table 3: Representative Two-Photon Absorption Cross-Sections of Carbazole Derivatives
| Compound | Solvent/State | λ_exc (nm) | δ₂ₚₐ (GM) | Reference |
| Carbazole fused o-hydroxycinnamate derivative | DMSO | 750 | 8.9 | nih.gov |
| BCSPC | DMF | 780 | 22 | sciengine.com |
| BCPBC | DMF | 780 | 154 | sciengine.com |
| Multi-carbazole derivative (O1b NPs) | Nanoparticles | 750 | 55 | researchgate.net |
Note: The data in this table pertains to various carbazole derivatives as specific data for this compound was not found in the reviewed literature. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.
Material Science Applications in Organic Electronics
Organic Semiconductors and Hole-Transporting Materials
Carbazole (B46965) is an electron-rich aromatic heterocyclic compound, a characteristic that makes its derivatives excellent candidates for hole-transporting materials (HTMs) in optoelectronic devices. mdpi.comresearchgate.net The fundamental carbazole structure offers high thermal and electrochemical stability and a high photoluminescence quantum yield (PLQY). mdpi.com The nitrogen atom in the pyrrole (B145914) ring provides a convenient site for functionalization, allowing for the fine-tuning of its electronic and physical properties without altering the core aromatic system. rsc.org
The introduction of an acetonitrile (B52724) (or carbonitrile) group at the 2-position of the carbazole core fundamentally alters its electronic character. This modification creates a molecule with distinct electron donor (the carbazole moiety) and electron acceptor (the cyano group) regions. Such donor-acceptor (D-A) structures are pivotal in the design of advanced organic semiconductors, as they can facilitate intramolecular charge transfer, a critical process for many applications in organic electronics. rsc.orgnih.govresearchgate.net The specific placement at the 2-position influences the conjugation and electronic coupling between the donor and acceptor parts, thereby determining the material's ultimate performance in a device.
Applications in Organic Light-Emitting Diodes (OLEDs)
One of the most promising applications for Carbazole-2-acetonitrile is in the development of emitters for Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient and stable deep-blue emission. Research has identified Carbazole-2-carbonitrile (CCN), formed by the conceptual fusion of carbazole and benzonitrile (B105546), as a novel acceptor core for constructing advanced emitters. rsc.orgnih.gov These emitters are designed for Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows OLEDs to harvest both singlet and triplet excitons, potentially reaching 100% internal quantum efficiency.
Scientists have synthesized a series of donor-acceptor (D-A) type TADF emitters using the CCN acceptor core, including 3CzCCN, 3MeCzCCN, and 3PhCzCCN. rsc.orgnih.gov These compounds have demonstrated significant potential for high-performance OLEDs. Notably, they exhibit deep-blue emissions in the range of 439 to 457 nm and show high photoluminescence quantum yields (PLQYs) of up to 85% in degassed toluene (B28343) solutions. rsc.org A key finding is that these CCN-based emitters produce exceptionally narrow charge-transfer (CT) emissions, with a full-width at half-maximum (FWHM) of less than 50 nm, which is considerably narrower than typical D-A type TADF emitters and contributes to higher color purity. rsc.orgnih.govsemanticscholar.org
Devices fabricated using these emitters have achieved high maximum external quantum efficiencies (EQEs) of up to 17.5%, underscoring the effectiveness of the this compound framework in creating next-generation OLEDs. nih.govsemanticscholar.org
Table 1: Performance of OLEDs Based on Carbazole-2-carbonitrile (CCN) Emitters
This table summarizes the key performance metrics of various TADF emitters derived from the Carbazole-2-carbonitrile core.
| Emitter | Emission Peak (nm) | PLQY (%) | FWHM (nm) | Max EQE (%) |
| 3CzCCN | 457 | 85 | <50 | 17.5 |
| 3MeCzCCN | 439 | - | <50 | - |
| 3PhCzCCN | 445 | - | <50 | - |
Development for Organic Thin-Film Transistors (OTFTs)
Carbazole-based materials are extensively studied as the active semiconductor layer in Organic Thin-Film Transistors (OTFTs). acs.orgresearchgate.net The performance of an OTFT is critically dependent on the ability of the organic semiconductor to form well-ordered thin films, which facilitates efficient charge transport. researchgate.net The molecular packing in the solid state is heavily influenced by the peripheral chemical groups attached to the core semiconductor. researchgate.net
While specific research on this compound in OTFTs is not widely documented, the principles of organic semiconductor design suggest its potential. The presence of a polar acetonitrile group would introduce significant dipole-dipole interactions between adjacent molecules. These interactions could be leveraged to control the intermolecular arrangement and π-stacking in the thin film, which are crucial for achieving high charge carrier mobility. The D-A nature of the molecule could also be beneficial for creating ambipolar transistors, capable of transporting both holes and electrons. Further research into the deposition and annealing conditions of this compound thin films could reveal its utility as a semiconductor in next-generation transistor applications.
Integration in Organic Photovoltaics and Solar Cells
In the realm of organic photovoltaics (OPVs), carbazole derivatives are highly valued as electron-donating materials in the active layer of bulk heterojunction solar cells. rsc.orgbohrium.com The function of these devices relies on the efficient generation of excitons upon light absorption and their subsequent dissociation into free charge carriers at the interface between the donor and an electron-accepting material, such as a fullerene derivative. bohrium.com
The effectiveness of a carbazole-based donor is determined by its ability to absorb a broad range of the solar spectrum and by the alignment of its energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—with those of the acceptor. nbinno.comnih.gov Functionalization of the carbazole core is a key strategy for tuning these properties. The cyano group, as found in this compound, is a well-known electron-withdrawing group used in OPV dye design. For instance, derivatives like carbazole-cyanoacrylic acid have been synthesized for use in dye-sensitized solar cells, where the cyano group acts as an anchoring point to the semiconductor (e.g., TiO2) and facilitates electron transfer. mdpi.com This demonstrates the principle that incorporating a cyano group into a carbazole structure is a valid strategy for enhancing performance in photovoltaic applications by promoting efficient charge separation and transfer.
Conductive Polymers and Nanocomposites
Polycarbazoles, polymers synthesized from carbazole monomers, are an important class of conductive polymers. mdpi.comnih.gov These materials combine the mechanical properties of polymers, such as flexibility, with the electronic properties of semiconductors. nih.gov The synthesis of polycarbazoles can be achieved through both chemical and electrochemical polymerization methods. mdpi.comnih.gov
A significant challenge in working with conductive polymers is ensuring their processability and solubility. Functionalizing the carbazole monomer before polymerization is a common and effective strategy to improve these characteristics and to tune the final polymer's electrical and optical properties. mdpi.com Research involving the electropolymerization of carbazole derivatives in an acetonitrile solution highlights the role of substituents in determining the properties of the resulting polymer film. In one study on copolymers of carbazole and 2-(9H-carbazol-9-yl)acetic acid, the ratio of the monomers was found to significantly modify the stiffness and surface morphology of the electrodeposited films. mdpi.com Polymer films prepared with specific monomer ratios were conductive, thick, and resistant to cracking, demonstrating that precise control over the monomer structure is key to fabricating high-quality conductive polymer films. mdpi.com This indicates that a monomer like this compound could be a valuable precursor for creating novel conductive polymers with tailored properties.
Biosensor Platforms
The inherent fluorescence of the carbazole core makes it an attractive scaffold for the development of chemical and biological sensors. nih.govmdpi.com The principle behind these sensors is that the interaction of a target analyte with functional groups on the carbazole molecule modulates its photophysical properties, leading to a detectable change in fluorescence (e.g., quenching or enhancement). mdpi.com
For example, poly(2,7-carbazole) has been integrated into microfluidic biosensor arrays that use fullerene-based photodiodes to detect pathogens through chemiluminescence. nih.gov In this application, the carbazole polymer forms part of the photodetector that measures the light produced by a chemical reaction indicating the presence of a specific biological target. nih.gov Furthermore, other carbazole derivatives have been designed as fluorescent "turn-on" sensors for specific anions, where the binding event enhances the fluorescence signal. mdpi.com
While direct applications of this compound as a biosensor are not yet established, its structure is well-suited for such purposes. The carbazole unit can serve as the fluorophore, while the acetonitrile group could be modified or used to influence the molecule's binding affinity and selectivity for target ions or biomolecules. The development of this compound-based platforms represents a promising avenue for future research in the field of advanced biosensor design.
Supramolecular Chemistry and Molecular Recognition
Design and Synthesis of Carbazole-Based Receptors
The carbazole (B46965) framework is a versatile platform for constructing efficient anion receptors. nih.gov Its rigid, planar structure provides a pre-organized scaffold, and the nitrogen atom at the 9-position can act as a hydrogen bond donor, assisting in anion binding. nih.gov Various functional groups can be readily introduced onto the carbazole backbone to create specific binding sites and modulate the receptor's affinity and selectivity for different guests. nih.govcarloneresearch.eu
A common strategy in the design of carbazole-based receptors involves the incorporation of hydrogen-bond donor groups, such as amides, ureas, or sulfonamides. nih.gov For instance, receptors have been synthesized by functionalizing the carbazole core with two sulfonamide groups, which have shown a high affinity for halide ions. nih.gov The synthesis of these receptors often involves standard organic chemistry reactions to attach the desired recognition motifs to the carbazole scaffold. For example, macrocyclic carbazole receptors have been synthesized through amide bond formation or by using acyl halides for cyclization. beilstein-journals.org Another approach involves the use of carbazole-2-carboxamide as a building block to prepare ligands with varying numbers of carbazole units. rsc.org The synthetic versatility of carbazole allows for the creation of a wide range of receptor architectures, from simple acyclic structures to more complex macrocyclic and tripodal systems. nih.govrsc.org
Anion and Cation Binding Studies
Carbazole-based receptors have been extensively studied for their ability to bind various anions and cations. Anion recognition is a particularly active area of research, driven by the important roles that anions play in biological and environmental systems.
Anion binding studies are typically conducted using techniques such as ¹H NMR and UV-vis titration experiments to determine the binding constants (Ka) and selectivity for different anions. nih.govresearchgate.net For example, two carbazole sulfonamide-based macrocycles were evaluated for their anion recognition properties, with one showing strong and selective binding to the fluoride (B91410) ion in acetonitrile (B52724), with a binding constant (Ka) of 50,878 M⁻¹. nih.gov In a more polar solvent like DMSO-d6, the same macrocycle exhibited exclusive recognition of fluoride, albeit with a more moderate affinity (Ka = 147 M⁻¹). nih.gov
The binding affinity and selectivity of these receptors are highly dependent on their structure. For instance, an imine-based carbazole receptor demonstrated strong binding affinity in acetonitrile for various anions, with the following association constants: dihydrogen phosphate (B84403) (Ka = 6.17 × 10⁴ M⁻¹), acetate (B1210297) (Ka = 2.24 × 10⁴ M⁻¹), chloride (Ka = 2.57 × 10³ M⁻¹), and bromide (Ka = 3.16 × 10³ M⁻¹). nih.gov
While anion binding is more commonly studied, some carbazole derivatives have also been designed for cation recognition. A novel fluorescent chemosensor based on a 9-benzyl-9H-carbazole derivative was developed for the selective recognition of Ce(III) ions. clockss.org The binding of the cation resulted in a significant increase in fluorescence intensity, with a moderate association constant of 2.419 × 10⁵ L·mol⁻¹. clockss.org
Interactive Data Table: Anion Binding Constants of a Carbazole-Based Receptor
This table presents the binding constants (Ka) for a specific imine-based carbazole receptor with various anions in acetonitrile, as determined by titration experiments. nih.gov
| Anion | Binding Constant (Ka) in M⁻¹ |
| Dihydrogen Phosphate (H₂PO₄⁻) | 6.17 × 10⁴ |
| Acetate (CH₃COO⁻) | 2.24 × 10⁴ |
| Chloride (Cl⁻) | 2.57 × 10³ |
| Bromide (Br⁻) | 3.16 × 10³ |
Hydrogen Bonding Interactions in Recognition
Hydrogen bonding is a fundamental non-covalent interaction that plays a crucial role in the molecular recognition properties of carbazole-based receptors. ethernet.edu.etrsc.org The N-H group of the carbazole ring, along with other strategically placed hydrogen bond donors, can form strong interactions with anionic guests.
The synergistic effect of multiple hydrogen bonds from a well-arranged set of donors often leads to enhanced host-guest association. rsc.org In a study of a neutral tripodal receptor based on carbazole-2-carboxamide, the selective response towards the pyrophosphate anion was attributed to the formation of a well-organized set of hydrogen bonds. rsc.org The significance of this finding lies in the use of a neutral receptor that interacts with the anionic guest exclusively through hydrogen bonding. rsc.org
The strength and geometry of these hydrogen bonds can be investigated using various techniques, including X-ray crystallography and NMR spectroscopy. For example, X-ray structures of carbazole-based receptors complexed with anions have provided direct evidence of the hydrogen bonding interactions that stabilize the complex. nih.gov In solution, changes in the chemical shifts of the N-H protons in the ¹H NMR spectrum upon addition of an anion can provide valuable information about the strength and nature of the hydrogen bonding interactions. nih.gov
Molecular Self-Assembly
The ability of carbazole derivatives to self-assemble into well-defined nanostructures has attracted significant interest for applications in materials science and optoelectronics. nih.govresearchgate.net This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking, van der Waals forces, and hydrogen bonding. rsc.orgnih.gov
The molecular structure of the carbazole derivative and the processing conditions, such as the solvent used, can have a profound impact on the resulting self-assembled morphology. researchgate.netrsc.org For instance, the self-assembly of a first-generation dendrimer with a phenyl-carbazole core was studied using solvent-vapor annealing. nih.gov The morphology of the spin-coated film could be controlled to form structures ranging from giant crystalline fibers to spherulites by varying the vapor pressure of the solvent. nih.gov The driving forces for this self-assembly were identified as π-π interactions and van der Waals interactions between the molecules and the solvent. nih.gov
In another example, carbazole-cored phenyl isoxazolyl benzenes were shown to self-assemble into stacked supramolecular structures. acs.org The nature of the assembly process, whether isodesmic (non-cooperative) or cooperative, was found to be dependent on the solvent. acs.org These studies demonstrate the potential to control the supramolecular organization of carbazole derivatives through careful molecular design and control of the assembly conditions.
Photocatalysis Research
Organic Photoredox Catalysis Mechanisms
No information is available in the scientific literature regarding the specific organic photoredox catalysis mechanisms involving Carbazole-2-acetonitrile as the photocatalyst.
Thermally Activated Delayed Fluorescence (TADF) Photocatalysts
There are no published studies identifying or characterizing this compound as a Thermally Activated Delayed Fluorescence (TADF) photocatalyst. Research in this area is focused on other carbazole (B46965) derivatives, particularly those with different substituent groups.
Applications in Organic Transformations (e.g., Reductive Transformations, Allylations, CO2 Reduction)
No documented applications of this compound as a photocatalyst in reductive transformations, allylations, or CO2 reduction were found in the reviewed literature.
Excited State Redox Potentials and Generation of Solvated Electrons
The excited state redox potentials for this compound have not been reported. Furthermore, there is no research available on its capacity to generate solvated electrons upon photoexcitation.
Compound Names Mentioned
Sensing Applications and Chemosensor Development
Fluorescent Chemosensors for Ion Detection (e.g., Cyanide, Mercury)
Carbazole-based fluorescent chemosensors are particularly effective for the detection of environmentally and biologically important ions such as cyanide (CN⁻) and mercury (Hg²⁺). nih.govnih.gov These sensors often operate on principles like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE). researchgate.netmdpi.com
Cyanide Detection:
The toxicity of cyanide necessitates the development of highly sensitive and selective detection methods. Carbazole (B46965) derivatives have been successfully employed for this purpose. For instance, a sensor developed from 9-ethyl-9H-carbazole-3-carbaldehyde and 2-(benzo[d]thiazol-2-yl) acetonitrile (B52724) demonstrated a "turn-on" fluorescent response to cyanide ions. researchgate.net This probe, (E)-2-(benzo[d]thiazol-2-yl)-3-(9-ethyl-9H-carbazol-3-yl)acrylonitrile (CZ-BTZ), exhibited a new absorbance band at 350 nm and a significant fluorescence emission at 535 nm upon binding with cyanide. researchgate.net The sensor was able to detect cyanide down to a concentration of 1.48 nM, a level significantly lower than the World Health Organization's permissible limit in drinking water (1.9 µM). researchgate.net The sensing mechanism involves the formation of a 1:1 adduct between the sensor and the cyanide ion. researchgate.net
Another carbazole-based sensor, 2-(N-hexylcarbazole-3′-yl)-4-pyridinealdehyde, acts as a ratiometric fluorescent sensor for cyanide. nih.gov This sensor showed high selectivity and sensitivity with a very low limit of detection (LOD) of 1.42 nM. nih.gov The detection mechanism is based on a benzoin (B196080) condensation reaction initiated by the nucleophilic attack of cyanide on the aldehyde group. nih.gov
Mercury Detection:
Mercury is a highly toxic heavy metal, and its detection in aqueous environments is crucial. mdpi.comscilit.com Carbazole-based sensors have shown great promise in this area. A carbazole-based sensor utilizing aggregation-induced emission (AIE) was developed for the "turn-on" detection of mercury ions in aqueous solutions. mdpi.comresearchgate.net In this system, a carbazole-barbiturate (CB) chromophore forms aggregates in water, leading to a significant enhancement of its fluorescence. The introduction of iodine quenches this fluorescence; however, the subsequent addition of Hg²⁺ ions regenerates the fluorescence, with the intensity being proportional to the mercury concentration. mdpi.comresearchgate.net This method offers a selective and sensitive means of detecting mercury ions. mdpi.com
Another approach involves a carbazole-attached macrocycle that exhibits a chelation-enhanced fluorescence quenching (CHEQ) effect specifically in the presence of Hg²⁺ and Cu²⁺ ions. researchgate.net This "turn-off" sensor demonstrates the versatility of carbazole scaffolds in designing different types of fluorescent responses.
Table 1: Performance of Carbazole-Based Fluorescent Ion Sensors
| Sensor Name | Target Ion | Limit of Detection (LOD) | Response Type | Solvent System |
|---|---|---|---|---|
| (E)-2-(benzo[d]thiazol-2-yl)-3-(9-ethyl-9H-carbazol-3-yl)acrylonitrile (CZ-BTZ) | Cyanide (CN⁻) | 1.48 nM | Turn-on | Not Specified |
| 2-(N-hexylcarbazole-3′-yl)-4-pyridinealdehyde | Cyanide (CN⁻) | 1.42 nM | Ratiometric | Acetonitrile/Water |
| Carbazole-barbiturate (CB)-Iodine complex | Mercury (Hg²⁺) | Not Specified | Turn-on | Aqueous Solution |
| Carbazole-attached NO2S2-Macrocycle | Mercury (Hg²⁺), Copper (Cu²⁺) | Not Specified | Turn-off | 80% CH3CN/CH2Cl2 |
Colorimetric Sensing Mechanisms
In addition to fluorescence, carbazole derivatives are also utilized in colorimetric sensors, which allow for the "naked-eye" detection of analytes. nih.govmdpi.comnih.gov These sensors undergo a visible color change upon interaction with the target ion.
For instance, a new indolo[2,3-a]carbazole-based chemosensor was designed for the simultaneous detection of Cu²⁺ and Fe³⁺ ions. nih.govresearchgate.net This sensor exhibited a distinct color change from yellow to colorless in the presence of Cu²⁺ in an aqueous-acetonitrile solution. nih.gov The detection limits for Cu²⁺ and Fe³⁺ were found to be 2.93 × 10⁻⁷ M and 4.10 × 10⁻⁷ M, respectively. nih.gov
The introduction of strong electron-withdrawing groups, such as nitro groups, onto the carbazole skeleton can shift its absorption spectrum into the visible region, creating a colorimetric sensor. mdpi.comnih.govchemrxiv.org A 3,6-dinitro-substituted 1,8-diamidocarbazole displayed vivid color changes upon the addition of basic anions in wet dimethyl sulfoxide. mdpi.comnih.gov However, this particular sensor showed poor selectivity as the color change was primarily due to proton transfer to the basic anions. mdpi.comnih.gov
A novel carbazole-based sensor, PCBW, synthesized through Suzuki and Schiff base reactions, acts as both a fluorescent and colorimetric sensor for Cu²⁺. rsc.org In addition to a "turn-off" fluorescent response, the sensor solution changes from colorless to light yellow in the presence of Cu²⁺. rsc.org
Spectrophotometric and Spectrofluorimetric Sensing Methods
The sensing abilities of carbazole-2-acetonitrile derivatives are typically investigated using spectrophotometric and spectrofluorimetric methods. researchgate.netnih.govnih.gov These techniques provide quantitative data on the interaction between the sensor and the analyte.
Spectrophotometry: This method measures the change in the absorption of light by the sensor upon the addition of an analyte. For example, the interaction of the CZ-BTZ probe with cyanide resulted in the appearance of a new absorbance band at 350 nm. researchgate.net Similarly, a carbazole-based Schiff-base sensor for Fe³⁺ and Cu²⁺ was characterized by changes in its UV-Vis absorption spectrum upon ion binding. nih.gov
Spectrofluorimetry: This technique measures the changes in the fluorescence emission of the sensor. The "turn-on" fluorescence of the CZ-BTZ probe at 535 nm in the presence of cyanide is a key example. researchgate.net Spectrofluorimetry is also used to determine the quenching or enhancement of fluorescence, as seen in the detection of mercury and copper ions. mdpi.comresearchgate.net For instance, the oxidation of certain drugs with cerium(IV) can be monitored by the fluorescence of the resulting cerium(III) at 352 nm. scielo.org.mx
These methods allow for the determination of important parameters such as the limit of detection (LOD), association constants, and stoichiometry of the sensor-analyte complex. researchgate.netnih.gov
Electrochemical Chemosensors
While less common than optical sensors for this specific compound, the electrochemical properties of carbazole-based polymers suggest their potential in electrochemical sensing. Carbazole and its derivatives can be electropolymerized to form conductive polymer films. epa.gov These films exhibit reversible oxidation and reduction processes, which can be modulated by the presence of analytes. epa.gov
The conductivity of poly(2,7-carbazole)s can be significantly altered by the presence of electron-withdrawing substituents on the nitrogen atom. epa.gov This change in conductivity could be harnessed for sensing applications. While specific examples of this compound being used as the primary component in an electrochemical sensor are not prevalent in the provided context, the inherent redox activity of the carbazole moiety makes it a promising candidate for the development of such sensors. The modification of electrodes with Nafion® films in acetonitrile, a common solvent for carbazole-based sensing, has been characterized, providing a foundational understanding for developing nonaqueous electrochemical sensor systems. mdpi.com
Medicinal Chemistry Research Mechanism Oriented and Lead Discovery
In Vitro Evaluation of Biological Activities
The biological profile of carbazole (B46965) derivatives is diverse, and the introduction of specific functional groups like the cyano (-CN) or acetonitrile (B52724) (-CH2CN) moiety can significantly modulate their activity. nih.gov
Cytotoxic Activity and Antiproliferative Mechanisms
While the carbazole skeleton is a key motif in many anticancer agents, specific in vitro cytotoxic data for Carbazole-2-acetonitrile is not extensively detailed in the available research. nih.gov However, studies on related substituted carbazole derivatives provide insights into their potential. For instance, various carbazole-based amides and acylhydrazones have been synthesized and evaluated for their inhibitory effects on cancer cell lines. In one study, certain derivatives showed promising activity against gastric adenocarcinoma (7901) and human melanoma (A875) cells. nih.govresearchgate.net For example, compound 14a , a carbazole hydrazone derivative, exhibited IC50 values of 11.8 µM and 9.77 µM against 7901 and A875 cell lines, respectively. nih.gov The mechanism of action for many potent carbazole derivatives involves the inhibition of crucial cellular targets like tubulin polymerization or topoisomerase, leading to cell cycle arrest and apoptosis. nih.gov Further investigation is required to determine if this compound or its close analogs operate through similar antiproliferative pathways.
Table 1: In Vitro Cytotoxic Activities of Selected Carbazole Derivatives Data extracted from a study on carbazole amides and hydrazones. nih.gov
| Compound ID | 7901 (Gastric Adenocarcinoma) IC50 (µM) | A875 (Human Melanoma) IC50 (µM) |
|---|---|---|
| 14a | 11.8 ± 1.26 | 9.77 ± 8.32 |
| 7b | > 80 | 31.9 ± 1.45 |
| 11a | 18.2 ± 1.51 | 17.5 ± 2.01 |
| 11b | 15.6 ± 0.99 | 14.9 ± 1.13 |
| 5-FU (Control) | 14.5 ± 1.03 | 20.1 ± 1.87 |
Antimicrobial Research
The carbazole framework is a component of naturally occurring antibiotics and a target for the synthesis of new antimicrobial agents. srce.hrresearchgate.net Research into cyano-substituted carbazoles has yielded compounds with notable antibacterial activity. A study evaluating the antibacterial properties of various carbazole derivatives tested 3-cyano-9H-carbazole (1a ) and 2,7-dicyano-9H-carbazole (1b ) against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. lmaleidykla.lt
The results indicated that these cyano-carbazole compounds were most active against the Gram-positive Bacillus subtilis, with inhibitory activity observed at a concentration of 31.25 μg/ml. lmaleidykla.lt This level of activity was superior to the standard antibiotic amoxicillin in the same assay. lmaleidykla.lt The dicyano-substituted derivative, 1b , which features a cyano group at the C-2 position, demonstrated notable efficacy, highlighting the potential of this substitution pattern in the development of new antibacterial agents. lmaleidykla.lt
Table 2: In Vitro Antibacterial Activity of Cyano-Carbazole Derivatives Minimum Inhibitory Concentration (MIC) in μg/ml. lmaleidykla.lt
| Compound | Chemical Name | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) |
|---|---|---|---|
| 1a | 3-cyano-9H-carbazole | 31.25 | > 500 |
| 1b | 2,7-dicyano-9H-carbazole | 31.25 | > 500 |
| Amoxicillin (Control) | - | 62.5 | - |
| Ciprofloxacin (Control) | - | - | 3.90 |
Amyloid Aggregation Inhibition Studies
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease. nih.gov Carbazole derivatives have emerged as a promising class of molecules capable of interfering with this process. nih.govresearchgate.net Various studies have focused on designing multifunctional carbazole-based compounds that can act as inhibitors of Aβ aggregation. nih.govnih.gov These molecules are often designed to bind to Aβ peptides, disrupting the fibrillization process and reducing neurotoxicity. nih.gov While the general carbazole scaffold is known to be effective, specific data on the Aβ aggregation inhibition activity of this compound itself is not prominently featured in the reviewed literature. Further research is needed to evaluate how the 2-acetonitrile substitution influences the binding affinity and inhibitory potency towards Aβ peptides.
Antiparasitic Activity and Lead Optimization
Carbazole-containing compounds have been identified as having potential antiparasitic properties, including anthelmintic activity. figshare.comresearchgate.net A screening program identified a lead carbazole structure (1 ) with an EC100 value of ≤2.5 µM against the parasitic nematode Haemonchus contortus. figshare.comresearchgate.net Subsequent structural modifications led to the synthesis of analogs with enhanced in vitro activity. For example, compound 39 emerged from this optimization effort with a significantly improved EC100 of ≤0.625 µM. figshare.comresearchgate.net While the specific structures of these lead compounds were not detailed as containing an acetonitrile group, this research demonstrates the viability of the carbazole scaffold as a platform for developing novel anthelmintic drugs through systematic lead optimization. figshare.com
Structure-Activity Relationship (SAR) Studies
The biological activity of carbazole derivatives is highly dependent on the nature and position of substituents on the tricyclic ring system. nih.govresearchgate.netnih.gov Analysis of structure-activity relationships (SAR) provides crucial guidance for the design of more potent and selective compounds.
In the context of antimicrobial activity, research has suggested that the position of functional groups is critical. One study noted that carbazoles functionalized at the C-3 and C-6 positions showed better antibacterial activity than those substituted at the C-2 and C-7 positions. echemcom.com This is consistent with the findings for 3-cyano-9H-carbazole (1a ) and 2,7-dicyano-9H-carbazole (1b ), which both showed activity against B. subtilis but not E. coli, suggesting that while the cyano group confers activity, its placement influences the spectrum. lmaleidykla.lt
For cytotoxic agents, SAR studies on carbazole-based hydrazones indicated that molecular flexibility and the specific nature of the appended pharmacophore significantly impact potency. The presence of a 2-hydroxy-3-methoxybenzylidene group in compound 14a was found to be highly effective, yielding better activity than other isomers and derivatives. nih.gov The introduction of flexible bonds, such as a methylene (B1212753) group, can have complex effects, sometimes improving activity by facilitating binding to receptors and other times reducing it. nih.gov
Identification of Novel Lead Compounds
The process of drug discovery involves identifying promising "lead" compounds that serve as a starting point for further development. researchgate.netmdpi.com Within the class of cyano-substituted carbazoles, certain molecules have demonstrated biological activities that position them as potential leads.
Based on its demonstrated in vitro antibacterial efficacy against Gram-positive bacteria, which was superior to amoxicillin, 2,7-dicyano-9H-carbazole (1b) can be considered a lead compound for the development of new antibiotics. lmaleidykla.lt Its dicyano substitution pattern at positions C-2 and C-7 makes it a valuable tool for further SAR studies to enhance potency and broaden the antimicrobial spectrum. lmaleidykla.lt
In the area of anticancer research, carbazole-based acylhydrazone 14a has been identified as a potential new lead compound for discovering novel carbazole-type anticancer agents due to its potent inhibitory activities against gastric adenocarcinoma and human melanoma cell lines. nih.govresearchgate.net Its unique structure and significant cytotoxicity warrant further investigation and optimization. nih.gov
Future Directions and Emerging Research Areas
Advanced Material Design and Device Fabrication
The carbazole (B46965) moiety is a well-established building block in the field of organic electronics due to its excellent hole-transporting properties, high thermal stability, and tunable electronic structure. mdpi.comnbinno.com The introduction of the acetonitrile (B52724) group at the 2-position of the carbazole core in Carbazole-2-acetonitrile offers a promising avenue for the development of advanced materials with tailored optoelectronic properties. Future research is anticipated to focus on harnessing these properties for the fabrication of next-generation electronic devices.
Derivatives of carbazole are integral to the advancement of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.commagtech.com.cn The performance of these devices is heavily influenced by the molecular design of the organic materials used. mdpi.com For instance, in OLEDs, carbazole derivatives have been successfully employed as host materials for phosphorescent emitters and as thermally activated delayed fluorescence (TADF) emitters. mdpi.comnih.gov The nitrile functionality in this compound can act as an electron-withdrawing group, which can be strategically utilized to tune the energy levels (HOMO and LUMO) of the molecule. This tuning is critical for optimizing charge injection and transport within multilayered device architectures, potentially leading to higher efficiencies and longer operational lifetimes. nbinno.comscispace.com
Future research will likely explore the synthesis of novel polymers and dendrimers incorporating the this compound unit. mdpi.comrsc.org These macromolecules could exhibit enhanced film-forming properties and charge mobility, which are crucial for the fabrication of large-area and flexible electronic devices. rsc.org The development of such materials could pave the way for innovations in flexible displays, wearable sensors, and transparent solar cells.
A key area of investigation will be the structure-property relationships in materials derived from this compound. By systematically modifying the carbazole core or the acetonitrile side chain, researchers can fine-tune the photophysical and electrochemical properties of the resulting materials. This tailored approach to molecular design is expected to yield materials with optimized performance for specific device applications. mdpi.commagtech.com.cn
Table 1: Potential Applications of this compound Derivatives in Organic Electronics
| Device Type | Potential Role of this compound Derivatives | Desired Properties |
| Organic Light-Emitting Diodes (OLEDs) | Host materials, TADF emitters, Hole-transporting layers | High triplet energy, balanced charge transport, high photoluminescence quantum yield |
| Organic Photovoltaics (OPVs) | Donor materials, Interfacial layers | Broad absorption spectra, efficient charge separation and transport |
| Organic Field-Effect Transistors (OFETs) | Active channel material | High charge carrier mobility, good environmental stability |
Exploration of Novel Biological Targets
The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. pharmainfo.inmdpi.comnih.gov The presence of the acetonitrile group in this compound introduces a unique chemical handle that can be exploited for the design of novel therapeutic agents targeting a variety of biological pathways.
Emerging research is likely to focus on the design and synthesis of this compound derivatives as inhibitors of novel biological targets. For example, DNA methyltransferases (DNMTs) have been identified as attractive targets for cancer chemotherapy, and non-nucleoside inhibitors based on carbazole scaffolds have shown promise. nih.gov The structural features of this compound could be optimized to enhance its binding affinity and selectivity for the active site of enzymes like DNMT1. nih.gov
Furthermore, the potential of carbazole derivatives to interact with viral proteins is an area of growing interest. Recent studies have explored the docking of carbazole derivatives to key proteins of SARS-CoV-2, such as the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp), to identify potential antiviral agents. mdpi.com The specific stereoelectronic profile of this compound could be leveraged to design potent inhibitors of viral replication.
The exploration of this compound as a precursor for the synthesis of libraries of bioactive compounds is another promising direction. Through combinatorial chemistry approaches, the carbazole nitrogen and other positions on the aromatic rings can be functionalized to generate a diverse set of molecules for high-throughput screening against various biological targets. nih.gov This strategy could accelerate the discovery of new drug candidates for a range of diseases.
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Target Example | Potential Therapeutic Area | Rationale |
| Enzymes | DNA Methyltransferase 1 (DNMT1) | Oncology | Carbazole scaffolds have shown inhibitory activity against DNMT1. nih.gov |
| Viral Proteins | SARS-CoV-2 Main Protease (Mpro) | Infectious Diseases | Carbazole derivatives are being investigated as potential inhibitors of key viral enzymes. mdpi.com |
| Receptors | Serotonin (B10506) Receptors | Neurology | The carbazole core is present in compounds with affinity for serotonin receptors. mostwiedzy.pl |
| Protein Kinases | Various | Oncology, Inflammation | Many kinase inhibitors incorporate heterocyclic scaffolds like carbazole. |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
